molecular formula C12H13BrO4 B12525681 Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) CAS No. 811867-63-7

Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)

Katalognummer: B12525681
CAS-Nummer: 811867-63-7
Molekulargewicht: 301.13 g/mol
InChI-Schlüssel: GPJJPMKNCGUNTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is a chemical compound that belongs to the class of benzopyran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves the reaction of 8-bromo-2H-1-benzopyran-2-ylmethanol with acetic acid. The reaction typically occurs under acidic conditions, often using acetic anhydride as a reagent to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is unique due to its specific chemical structure, which combines the benzopyran ring with a bromine atom and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

811867-63-7

Molekularformel

C12H13BrO4

Molekulargewicht

301.13 g/mol

IUPAC-Name

acetic acid;(8-bromo-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4)

InChI-Schlüssel

GPJJPMKNCGUNTI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.